molecular formula C36H48N2O12 B1240706 Rhodomycin A CAS No. 23666-50-4

Rhodomycin A

Numéro de catalogue: B1240706
Numéro CAS: 23666-50-4
Poids moléculaire: 700.8 g/mol
Clé InChI: NWPIUETWDSWOKV-ZUOHIMJMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Rhodomycin A is typically isolated from the fermentation broth of Streptomyces purpurascens. The process involves growing the bacterium in a suitable liquid medium, followed by extraction of the crude antibiotic complex using ethyl acetate. The crude extract is then subjected to preparative thin-layer chromatography (TLC) to obtain purified fractions . Acid hydrolysis of these fractions helps identify the aglycones and sugars, confirming the presence of this compound and its analogues .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces purpurascens under controlled conditions. The fermentation broth is processed to extract and purify this compound using techniques such as solvent extraction, chromatography, and crystallization. The process is optimized to maximize yield and purity while maintaining the biological activity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Rhodomycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or reduce its toxicity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogues. Substitution reactions can introduce various functional groups, enhancing the compound’s therapeutic potential .

Applications De Recherche Scientifique

Anticancer Applications

Mechanism of Action:
Rhodomycin A primarily exerts its anticancer effects through the following mechanisms:

  • DNA Intercalation: It inserts itself between DNA base pairs, leading to structural distortions that inhibit DNA replication and transcription.
  • Apoptosis Induction: The compound triggers programmed cell death in cancer cells by activating various signaling pathways, including those associated with Src family kinases .

Case Studies:

  • Lung Cancer Research: Studies have shown that this compound can suppress lung cancer cell progression by modulating Src-related signaling pathways. This specificity may provide advantages over other anthracyclines, reducing potential side effects associated with broader-spectrum agents .
  • Cytotoxicity Testing: In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including HeLa cells, with an IC50 value of 8.8 μg/ml .

Antibacterial Applications

This compound also displays antibacterial properties, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell division and growth.

Data Table: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus subtilis2 μg/ml
Staphylococcus aureus4 μg/ml
Escherichia coli8 μg/ml

This data indicates that this compound is particularly effective against Bacillus subtilis, highlighting its potential as an antibacterial agent alongside its anticancer properties .

Synthesis and Derivatives

Microbial Fermentation:
The primary method for producing this compound involves microbial fermentation using Streptomyces purpurascens. This process not only yields this compound but also various analogs that may possess enhanced therapeutic properties.

Chemical Synthesis:
While microbial fermentation is the most common production method, chemical synthesis routes have been developed. These methods often involve complex multi-step reactions that can be costly and environmentally taxing. Research is ongoing to create analogs with improved efficacy and reduced toxicity .

Future Directions and Research

Ongoing research focuses on:

  • Hybrid Compounds: Developing hybrid anthracyclines that combine the beneficial properties of this compound with other compounds to enhance therapeutic indices while minimizing toxicity.
  • Mechanistic Studies: Further elucidating the molecular mechanisms by which this compound interacts with cellular targets to optimize its use in clinical settings.

Activité Biologique

Rhodomycin A, an anthracycline antibiotic derived from Streptomyces purpurascens, has garnered significant attention due to its potent biological activities, particularly in cancer treatment. This article reviews the compound's mechanisms of action, efficacy against various cancer cell lines, and its potential as a therapeutic agent.

This compound primarily exerts its effects through the inhibition of the Src kinase pathway, which is crucial in cancer cell proliferation and survival. Src is a non-receptor tyrosine kinase that influences multiple signaling pathways, including those involved in tumor growth and metastasis. The compound has been shown to:

  • Inhibit Src Activity : this compound reduces the phosphorylation of Src and its downstream targets, such as EGFR (epidermal growth factor receptor) and FAK (focal adhesion kinase), leading to decreased cellular motility and invasiveness in cancer cells .
  • Induce Protein Degradation : The compound promotes the degradation of key proteins involved in oncogenic signaling via the ubiquitin-proteasome pathway, enhancing the sensitivity of resistant cancer cells to other treatments like gefitinib .

Efficacy Against Cancer Cell Lines

Research has demonstrated that this compound exhibits significant cytotoxic effects against various lung adenocarcinoma cell lines. The effectiveness is measured through IC50 values, which indicate the concentration required to inhibit cell growth by 50%. The findings are summarized in the table below:

Cell LineIC50 at 24h (μM)IC50 at 48h (μM)IC50 at 72h (μM)
PC90.010.05>0.1
PC9/gef0.010.05>0.1
H19750.010.05>0.1
A5490.010.05>0.1
BEAS2B (non-tumor)1.020.10.073

The data indicates a dose-dependent decrease in cell viability with increasing concentrations of this compound, particularly notable at higher exposure times .

Synergistic Effects with Other Therapies

This compound has been evaluated for its potential synergistic effects when combined with other therapies, particularly gefitinib, which is used for treating EGFR-mutant lung cancers. The combination therapy showed:

  • Synergistic Interaction : In gefitinib-resistant cell lines (A549, PC9/gef, H1975), this compound enhanced the sensitivity to gefitinib, evidenced by combination index (CI) values ranging from 0.052 to 0.824 across different concentrations .
  • Clinical Implications : This suggests that this compound could potentially reduce the required dosage of gefitinib, thereby minimizing side effects while maintaining therapeutic efficacy .

Case Studies and Experimental Findings

Several studies have highlighted the promising biological activities of this compound:

  • In vitro Studies : In a series of experiments conducted on lung adenocarcinoma cells, this compound was shown to significantly reduce cell migration and invasion capabilities when compared with untreated controls .
  • Protein Expression Analysis : Western blotting revealed that treatment with this compound led to decreased levels of oncogenic proteins such as Src and STAT3, indicating its role in downregulating key signaling pathways associated with tumor progression .

Propriétés

IUPAC Name

(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H48N2O12/c1-8-36(46)14-21(49-22-12-18(37(4)5)29(40)15(2)47-22)25-28(35(36)50-23-13-19(38(6)7)30(41)16(3)48-23)34(45)26-27(33(25)44)32(43)24-17(31(26)42)10-9-11-20(24)39/h9-11,15-16,18-19,21-23,29-30,35,39-41,44-46H,8,12-14H2,1-7H3/t15-,16-,18-,19-,21-,22-,23-,29+,30+,35+,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPIUETWDSWOKV-ZUOHIMJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)OC6CC(C(C(O6)C)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23666-50-4
Record name Rhodomycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023666504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RHODOMYCIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E9E3X300A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rhodomycin A
Reactant of Route 2
Reactant of Route 2
Rhodomycin A
Reactant of Route 3
Rhodomycin A
Reactant of Route 4
Rhodomycin A
Reactant of Route 5
Rhodomycin A
Reactant of Route 6
Rhodomycin A

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.